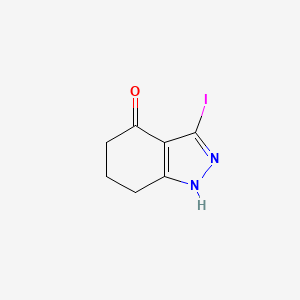

3-Iodo-1,5,6,7-tetrahydroindazol-4-one

Description

Significance of the Indazolone Scaffold in Medicinal Chemistry and Chemical Biology

The indazole scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in medicinal chemistry. researchgate.netresearchgate.netnih.govnih.gov Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. researchgate.netnih.govnih.gov This versatility has led to the successful development of several marketed drugs, such as the anti-cancer agents axitinib (B1684631) and niraparib, and the antiemetic granisetron. researchgate.netnih.gov

The structural features of the indazolone scaffold, particularly its ability to exist in different tautomeric forms, contribute to its promiscuity as a pharmacophore. researchgate.netnih.gov This allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological profile to achieve desired therapeutic effects. nih.gov The planar nature of the indazole ring also facilitates interactions with various biological targets, further underscoring its importance in drug design and discovery. nih.gov

Overview of Iodine-Containing Heterocycles in Academic Research

Iodine, a halogen element, imparts unique physicochemical properties when incorporated into heterocyclic structures. umn.edu The presence of an iodine atom can significantly influence a molecule's size, lipophilicity, and electronic distribution, thereby modulating its biological activity and pharmacokinetic profile. umn.edursc.org In synthetic chemistry, iodo-heterocycles serve as versatile intermediates, readily participating in a variety of cross-coupling reactions to generate more complex molecular architectures. rsc.orgmdpi.com

The carbon-iodine bond can also act as a "heavy atom" in X-ray crystallography, aiding in the determination of molecular structures. Furthermore, radioisotopes of iodine, such as ¹²⁵I and ¹³¹I, are invaluable in biomedical research for radiolabeling and imaging studies. nih.gov The strategic incorporation of iodine into heterocyclic scaffolds has thus become a powerful tool for developing novel probes and therapeutic agents. rsc.orgnih.gov

Contextualization of 3-Iodo-1,5,6,7-tetrahydroindazol-4-one within Indazolone Research

The compound this compound integrates the key features of both the indazolone scaffold and an iodine substituent. The 1,5,6,7-tetrahydro-4H-indazol-4-one core itself is a recognized pharmacophore, with derivatives showing potent inhibitory activity against enzymes like human neutrophil elastase. nih.gov The introduction of an iodine atom at the 3-position of this scaffold opens up new avenues for chemical exploration and biological application.

This specific iodinated derivative can be viewed as a valuable building block in synthetic chemistry. The iodine atom provides a reactive handle for further functionalization through various coupling reactions, allowing for the creation of diverse libraries of indazolone-based compounds. beilstein-journals.orgnih.gov This strategic placement of iodine on the tetrahydroindazolone core provides a unique opportunity to probe structure-activity relationships and develop novel molecules with tailored biological functions.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1,5,6,7-tetrahydroindazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O/c8-7-6-4(9-10-7)2-1-3-5(6)11/h1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUSINRWSCYMFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=NN2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501259621 | |

| Record name | 4H-Indazol-4-one, 1,5,6,7-tetrahydro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379368-67-8 | |

| Record name | 4H-Indazol-4-one, 1,5,6,7-tetrahydro-3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379368-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Indazol-4-one, 1,5,6,7-tetrahydro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 1,5,6,7 Tetrahydroindazol 4 One and Its Structural Analogues

Strategies for the Construction of the Tetrahydroindazolone Core

The synthesis of the fundamental 1,5,6,7-tetrahydroindazol-4-one scaffold is a critical first step. Chemists have developed a variety of methods, ranging from classic condensation reactions to modern metal-catalyzed approaches, to efficiently construct this bicyclic system.

Cyclization Reactions and Annulation Pathways

Cyclization and annulation reactions are cornerstone strategies for building the tetrahydroindazolone core. The most traditional and widely utilized method is the condensation of a 1,3-cyclohexanedione (B196179) derivative with a hydrazine (B178648). nih.gov This approach, first reported in the early 20th century, involves a [2+3] cyclization fashion where the hydrazine provides two nitrogen atoms to form the pyrazole (B372694) ring fused to the cyclohexane (B81311) system. nih.gov

Variations of this fundamental reaction are common. For instance, the condensation of arylhydrazines with 2-acylcyclohexane-1,3-diones is an effective method for producing 1-aryl-substituted tetrahydroindazolones. dntb.gov.uaresearchgate.net Another well-established route involves the cyclocondensation of β-triketones (1,3,3'-tricarbonyls) with monosubstituted hydrazines, which provides a versatile pathway to highly substituted and functionalized indazolone derivatives under mild conditions. nih.gov The required β-triketone starting materials can be efficiently prepared using microwave irradiation. nih.gov

More recent protocols have expanded the scope and efficiency of these cyclizations. A solid-phase parallel synthesis strategy has been developed, which involves the condensation of arylhydrazine generated in situ on a solid support with 2-acylcyclohexane-1,3-diones. dntb.gov.uaresearchgate.net This method is particularly useful for creating diverse libraries of compounds. dntb.gov.ua For example, the cyclization of a resin-bound nitroarylhydrazine with 2-benzoyl-5,5-dimethylcyclohexane-1,3-dione (B189867) has been successfully demonstrated. researchgate.net Other innovative approaches include using o-nitrobenzyl alcohols and primary amines, which react via a base-mediated in situ conversion to an o-nitrosobenzaldehyde intermediate that then cyclizes to form the indazolone. organic-chemistry.org

| Starting Materials | Reaction Type | Key Features | Reference(s) |

| 1,3-Cyclohexadiones + α-Aminocarbonyls/Hydrazines | Nenitzescu Synthesis / Condensation | Classic, foundational method for the tetrahydroindol-4-one core. nih.gov | nih.gov |

| 2-Acylcyclohexane-1,3-diones + Arylhydrazines | Condensation | Efficient for synthesizing 1-aryl substituted tetrahydroindazolones. dntb.gov.uaresearchgate.net | dntb.gov.uaresearchgate.net |

| 1,3,3'-Tricarbonyls + Monosubstituted Hydrazines | Cyclocondensation | Yields highly substituted indazolones under mild conditions. nih.gov | nih.gov |

| o-Nitrobenzyl alcohols + Primary Amines | In situ generation & Cyclization | Forms indazolones via an o-nitrosobenzaldehyde intermediate. organic-chemistry.org | organic-chemistry.org |

Photochemical and Metal-Catalyzed Approaches

In addition to traditional cyclizations, photochemical and metal-catalyzed reactions have emerged as powerful tools for constructing the indazolone framework. Photochemical methods can generate highly reactive intermediates under mild conditions. For example, o-nitrosobenzaldehyde can be generated in situ from o-nitrobenzyl alcohols using light, which then reacts to form 1,2-dihydro-3H-indazol-3-ones in an aqueous solvent at room temperature. organic-chemistry.org While applied to a different heterocyclic system, the photocatalyzed oxidation of tetrahydrocarbazoles using elemental oxygen and a photosensitizer like Rose Bengal demonstrates the potential of photochemical C-H functionalization in building complex heterocyclic structures. nih.gov

Transition-metal catalysis has revolutionized the synthesis of indazole derivatives, offering high efficiency and functional group tolerance. researchgate.net A wide array of metals, including Palladium (Pd), Rhodium (Rh), Copper (Cu), and Ruthenium (Ru), have been employed. nih.govnih.gov Rh(III)-catalyzed C-H/N-H annulation of phenylindazolones provides a direct route to functionalized fused heterocycles. researchgate.net Similarly, a Rh(III)/Cu(II) dual catalytic system can achieve a sequential C-H bond activation and intramolecular cascade annulation to form 1H-indazoles from ethyl benzimidates and nitrosobenzenes. nih.gov

Copper catalysts are also widely used. Cu(OAc)₂ can mediate N-N bond formation in the cyclization of ketimines derived from o-aminobenzonitriles, using oxygen as the sole oxidant. nih.gov Furthermore, molecular iodine, while not a metal, has been shown to act as an efficient catalyst for the synthesis of indazoles from ortho-alkoxy acetophenones and hydrazine hydrate, with dimethyl sulfoxide (B87167) (DMSO) being the optimal solvent. sphinxsai.com

Regioselective Iodination at the C3-Position of the Indazolone Scaffold

Once the tetrahydroindazolone core is assembled, the introduction of an iodine atom at the C3 position is a crucial step for creating the title compound. This transformation provides a versatile "handle" for further molecular elaboration through cross-coupling reactions. chim.it

Direct Iodination Protocols

Direct iodination is the most common and straightforward method for introducing iodine at the C3 position of the indazole ring. chim.it The regioselectivity of this electrophilic aromatic substitution is governed by the electronic properties of the heterocycle, with the C3 position being particularly susceptible to electrophilic attack. nih.gov

The most frequently used protocol involves treating the unprotected indazole or indazolone with molecular iodine (I₂) in the presence of a base. chim.it Common bases include potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃), and the reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF). chim.itmdpi.com A specific procedure for the synthesis of 3-iodo-1H-indazole involves the simple addition of iodine and KOH pellets to a solution of indazole in DMF at room temperature. mdpi.com

An alternative and highly effective iodinating agent is N-iodosuccinimide (NIS). chim.it NIS is often used in combination with a base like KOH in a solvent such as dichloromethane. chim.it In some cases, specialized solvents like hexafluoroisopropanol (HFIP) can promote the reaction under mild conditions. chim.it Electrochemical methods, using platinum electrodes and a source of iodine like sodium iodide (NaI), have also been developed for the C3-iodination of indazoles. chim.it

| Iodinating Agent | Base / Additive | Solvent | Key Features | Reference(s) |

| Iodine (I₂) | KOH, K₂CO₃, K-t-BuO | DMF, Dioxane, THF | Most common, robust, and widely used method. chim.itmdpi.com | chim.itmdpi.com |

| N-Iodosuccinimide (NIS) | KOH | Dichloromethane | Alternative iodinating agent, effective under basic conditions. chim.it | chim.it |

| Iodine (I₂) | - | Hexafluoroisopropanol (HFIP) | Efficient solvent for mild iodination. chim.it | chim.it |

| Allyl iodide / NaI | Pt electrodes (Anode/Cathode) | MeCN | Electrochemical tandem C3-iodination and N1-alkylation. chim.it | chim.it |

Functional Group Compatibility and Yield Optimization

Direct iodination protocols generally exhibit good functional group compatibility, allowing for the synthesis of a wide range of C3-iodoindazoles. These reactions have been shown to proceed in good to excellent yields even when the indazole scaffold bears other substituents. chim.it For example, precursors with electron-withdrawing groups like 5-nitro or other halogens like 5-bromo are well-tolerated. chim.it

The choice of reaction conditions is crucial for optimizing the yield. The selection of the base (e.g., KOH vs. K₂CO₃) and solvent (e.g., DMF vs. THF) can significantly impact the reaction's efficiency. chim.it While many iodinations are performed on N-unprotected indazoles, the use of protecting groups such as tetrahydropyranyl (THP) is also a viable strategy. A regioselective magnesiation at the C3 position of an N2-THP protected iodo-indazole, followed by trapping with iodine, represents an alternative route to introduce the C3-iodo group, which is particularly useful for preparing highly functionalized derivatives. nih.gov This demonstrates compatibility with existing iodo-substituents at other positions on the ring system. nih.gov Furthermore, other functional groups on the tetrahydroindazolone core, such as a nitro group, can be chemically transformed (e.g., reduced to an amine) after the core construction, indicating that the scaffold is robust enough to withstand various reaction conditions. researchgate.net

Derivatization Strategies from 3-Iodo-1,5,6,7-tetrahydroindazol-4-one

The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond. The 3-iodo group serves as an exceptionally versatile functional handle, primarily for transition-metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents at this position. chim.it

The most prominent application is the Suzuki-Miyaura coupling reaction. The 3-iodoindazole intermediate can be coupled with a diverse range of aromatic and heteroaromatic boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. mdpi.comnih.gov This reaction is a powerful method for synthesizing 3-aryl-1H-indazoles, which are common structural motifs in biologically active molecules. mdpi.com

Beyond Suzuki coupling, the 3-iodo group is amenable to other palladium-catalyzed reactions like the Negishi coupling. Following a metalation step (e.g., with zinc), the resulting organometallic species can be coupled with various electrophiles. chim.it Conversely, the 3-iodo compound itself is an excellent electrophile for coupling with organozinc reagents. These cross-coupling strategies significantly enhance the molecular diversity that can be achieved from a single 3-iodo precursor, making it a key building block in medicinal and materials chemistry. nih.govbeilstein-journals.org

Cross-Coupling Reactions at the Iodine Moiety

The carbon-iodine bond at the C3-position of the indazole ring is a key site for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. wikipedia.org For 3-iodoindazoles, this reaction has been successfully employed to introduce aryl, and vinyl groups at the C3-position. nih.govmdpi.com

Research has shown that unprotected 3-iodoindazoles can undergo efficient Suzuki-Miyaura coupling. For instance, the vinylation of 5-substituted-3-iodoindazoles with pinacol (B44631) vinyl boronate has been achieved using microwave irradiation, providing moderate to excellent yields of the corresponding 3-vinylindazoles. nih.govnih.gov This method is advantageous as it often proceeds without the need for N-protection of the indazole ring. nih.gov

The choice of catalyst, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. Ferrocene-based palladium complexes, such as PdCl2(dppf), have demonstrated high catalytic activity. mdpi.com The use of ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF4) can enhance reaction yields and facilitate catalyst recycling. mdpi.com

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-Nitro-3-iodoindazole | Pinacol vinyl boronate | Pd(PPh3)4 | Na2CO3 | DME/H2O | Microwave, 150 °C, 10 min | 87% | nih.gov |

| 3-Iodo-1H-indazole | Phenylboronic acid | PdCl2(dppf) | K2CO3 | BMImBF4 | 100 °C, 8 h | 95% | mdpi.com |

| 5-Methoxy-3-iodoindazole | Pinacol vinyl boronate | Pd(PPh3)4 | Na2CO3 | DME/H2O | Microwave, 150 °C, 10 min | 75% | nih.gov |

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org While specific examples on this compound are not prevalent, studies on 3-bromoindazoles demonstrate the feasibility of this transformation. beilstein-journals.org The principles can be extended to the more reactive 3-iodo analogues.

A noteworthy development in Heck reactions is the use of mechanical ball-milling, which allows for solvent-free conditions. beilstein-journals.org This technique, often aided by a grinding auxiliary like NaBr, can lead to high yields of the desired vinylated products and minimizes dehalogenation side reactions. beilstein-journals.org

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org This method provides a direct route to 3-alkynyl-substituted indazolones. The reaction proceeds under mild conditions and is tolerant of various functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Modifications of the Tetrahydroindazolone Ring System

Beyond functionalization at the iodine moiety, the tetrahydroindazolone core itself can be subjected to various chemical modifications to further expand the structural diversity of this class of compounds.

The ketone group at the C4 position is a versatile handle for a range of chemical transformations. For instance, it can undergo reduction to the corresponding alcohol, which can then be further functionalized. Alternatively, reductive amination can introduce a variety of amino substituents. The enone functionality within the ring system also presents opportunities for conjugate additions.

The nitrogen atoms of the pyrazole ring can be alkylated or arylated to introduce further substituents. The choice of the N1 or N2 position for substitution can often be controlled by the reaction conditions and the nature of the starting material. These modifications can significantly influence the biological activity and physicochemical properties of the resulting molecules. nih.gov

Implementation of Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of this compound and its analogues, several green chemistry approaches can be implemented.

One key area is the use of more environmentally benign solvents or even solvent-free reaction conditions. As mentioned, the Heck reaction has been successfully performed under solvent-free ball-milling conditions. beilstein-journals.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption, as demonstrated in the Suzuki-Miyaura coupling of 3-iodoindazoles. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Iodo 1,5,6,7 Tetrahydroindazol 4 One and Derivatives

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the unambiguous confirmation of the elemental composition of a molecule. For 3-Iodo-1,5,6,7-tetrahydroindazol-4-one, HRMS provides an exact mass measurement, allowing for the determination of its molecular formula with a high degree of confidence. This is particularly crucial in distinguishing it from isomers or compounds with similar nominal masses.

In a typical analysis, the compound would be ionized using a soft ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to minimize fragmentation and preserve the molecular ion. The resulting data would be presented as a mass-to-charge ratio (m/z), from which the exact molecular weight can be determined.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

| C₇H₇IN₂O | ¹²C₇¹H₇¹²⁷I¹⁴N₂¹⁶O | 275.9601 |

The experimentally obtained m/z value would be compared against this theoretical value. A mass accuracy within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques, would be employed to piece together the connectivity and spatial arrangement of atoms within this compound.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the N-H proton, and the protons on the tetrahydro-fused ring at positions 5, 6, and 7.

¹³C NMR: This technique reveals the number of unique carbon atoms and their chemical environments. Key signals would include the carbonyl carbon (C4), the iodinated carbon (C3), and the other carbons of the bicyclic system.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3 | - | ~80-90 |

| C4 | - | ~190-200 |

| C5 | ~2.5-2.7 | ~35-45 |

| C6 | ~2.0-2.2 | ~20-30 |

| C7 | ~2.3-2.5 | ~25-35 |

| C3a | - | ~120-130 |

| C7a | - | ~150-160 |

| N1-H | ~10-12 | - |

Note: These are predicted values and actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single crystal of suitable quality would be grown and irradiated with X-rays. The diffraction pattern is then used to calculate the electron density map and, subsequently, the atomic positions. This would definitively confirm the connectivity of the atoms and the position of the iodine substituent.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~12.1 |

| β (°) | ~95.0 |

| Volume (ų) | ~1040 |

| Z | 4 |

Note: This data is hypothetical and would need to be determined experimentally.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of this compound. A suitable reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, would be used. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A sample of the compound is spotted on a silica gel plate and developed in an appropriate solvent system. The retention factor (Rf) value can be used as a characteristic property for the compound in that specific solvent system.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be employed for purity analysis.

Table 4: Illustrative Chromatographic Data for this compound

| Technique | Stationary Phase | Mobile Phase | Retention Time/Rf |

| HPLC | C18 | Acetonitrile/Water (gradient) | ~5-10 min |

| TLC | Silica Gel | Ethyl Acetate/Hexane (1:1) | ~0.4-0.5 |

Structure Activity Relationship Sar and Molecular Design Strategies for 3 Iodo 1,5,6,7 Tetrahydroindazol 4 One Analogues

Systematic Exploration of Substituent Effects on the Indazolone Core

The 1,5,6,7-tetrahydro-4H-indazol-4-one core is a versatile scaffold for developing potent enzyme inhibitors. nih.gov Research into this structural class has primarily focused on its potential as human neutrophil elastase (HNE) inhibitors and, more recently, as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.govresearchgate.net

A systematic exploration of substituent effects on this indazolone core has yielded significant insights into the structural requirements for potent biological activity. The core itself can exist in two tautomeric forms, the N1 and N2 isomers, with the N1 form generally being the more abundant. nih.gov The ratio of these tautomers can be influenced by solvent polarity and the specific reactants used during synthesis. nih.gov In many synthetic procedures, such as alkylation and acylation, a mixture of both isomers is often produced, which necessitates careful separation and characterization using techniques like NMR spectroscopy to evaluate the biological activity of each isomer independently. nih.gov

Studies on HNE inhibitors have demonstrated that derivatives of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can exhibit inhibitory constants (Ki) in the low nanomolar range, from 6 to 35 nM. nih.gov Kinetic experiments have confirmed that these compounds typically act as competitive inhibitors of HNE. nih.gov The stability of these compounds has also been assessed, with some analogues showing reasonable stability in aqueous buffers with half-lives exceeding one hour. nih.gov However, the metabolic stability in human plasma can vary significantly, with some active compounds showing rapid degradation, suggesting that for systemic applications, further structural modifications to enhance stability would be necessary. nih.gov

More recent investigations have explored this scaffold for the inhibition of SARS-CoV-2 Mpro. researchgate.net Through virtual screening, molecular docking, and molecular dynamics simulations, a series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives were designed and synthesized. researchgate.net Testing of these compounds led to the identification of hits with IC50 values in the micromolar range, with the most potent racemic amide showing an IC50 of 27.31 μM. researchgate.net This research highlights the potential for optimizing these initial hits to develop more potent inhibitors. researchgate.net

The following table summarizes the activity of selected 1,5,6,7-tetrahydro-4H-indazol-4-one analogues against HNE:

| Compound | Isomer | HNE Ki (nM) |

| 6a | N1 | data not available |

| 7a | N2 | data not available |

| 6b | N1 | data not available |

| 6d | N1 | data not available |

| 7d | N2 | data not available |

Data derived from studies on HNE inhibitors. Specific Ki values for each compound were noted as being in the low nanomolar range (6-35 nM) in the source material, but individual values were not provided. nih.gov

Impact of the Iodine Substituent on Modulatory Profiles

The presence of a halogen atom, such as iodine, on a pharmacologically active molecule can significantly influence its properties, including binding affinity, selectivity, and pharmacokinetic profile. In the context of the 3-iodo-1,5,6,7-tetrahydroindazol-4-one scaffold, the iodine substituent at the 3-position is expected to have a profound impact on its modulatory profile.

Generally, iodine is the largest and least electronegative of the stable halogens. Its size can provide significant van der Waals interactions within a protein's binding pocket, potentially enhancing binding affinity. Furthermore, iodine can participate in halogen bonding, a non-covalent interaction where the electropositive region on the outer side of the halogen (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom, on the protein. This can contribute to the stability of the ligand-protein complex and influence the orientation of the inhibitor within the binding site.

In a broader biological context, iodine is known for its role in thyroid hormone biosynthesis, but it also possesses other important biological activities. mdpi.com It can act as an antioxidant by scavenging reactive oxygen species and has demonstrated antineoplastic effects in various cancer cell lines. mdpi.comnih.gov While these effects are not directly tied to the modulatory profile of a specific inhibitor, they highlight the diverse biological roles of iodine. The incorporation of iodine into a drug candidate can also impact its metabolic stability and distribution in the body. nih.gov

While specific studies detailing the systematic replacement of the iodine atom on the this compound scaffold are not widely available, the general principles of medicinal chemistry suggest that comparing its activity to analogues with other halogens (fluorine, chlorine, bromine) or a simple hydrogen at the 3-position would be crucial for fully elucidating the role of the iodine atom. Such studies would clarify whether the observed activity is due to steric bulk, halogen bonding capability, or other electronic effects.

Pharmacophore Modeling and De Novo Ligand Design Principles

Pharmacophore modeling and de novo ligand design are powerful computational tools in modern drug discovery that can be applied to analogues of this compound to guide the design of new, more potent and selective modulators. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. researchgate.net

The key pharmacophoric features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. researchgate.net For the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, a pharmacophore model could be developed based on the structures of known active compounds. For instance, in the context of HNE or SARS-CoV-2 Mpro inhibition, the model would likely include:

A hydrogen bond acceptor feature associated with the ketone at the 4-position.

Hydrogen bond donor and/or acceptor features associated with the indazole nitrogen atoms.

A hydrophobic feature corresponding to the cyclohexene (B86901) ring.

A feature representing the substituent at the 3-position (in this case, the iodine atom), which could be defined by its size and potential for halogen bonding.

Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify new molecules that fit the model and are therefore likely to be active. researchgate.net

De novo ligand design, on the other hand, involves the computational generation of novel molecular structures that fit within the constraints of the target's binding site. This can be done by either assembling fragments in a stepwise manner or by generating a complete molecule at once. For the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, de novo design could be employed to explore alternative substituents at various positions to optimize binding affinity and other drug-like properties. researchgate.net For example, different groups could be computationally attached to the indazole nitrogen or the cyclohexene ring to explore new interactions with the target protein.

The application of these computational approaches, often coupled with molecular dynamics simulations to understand the dynamic nature of the ligand-protein interactions, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. researchgate.net

Pre Clinical Biological Evaluation and Mechanistic Investigations of 3 Iodo 1,5,6,7 Tetrahydroindazol 4 One Series

In Vitro Assay Systems for Biological Activity Profiling

The initial stages of pre-clinical evaluation for a novel compound series like 3-iodo-1,5,6,7-tetrahydroindazol-4-one would involve a battery of in vitro assays to determine its biological activity profile. These assays are fundamental in identifying potential therapeutic effects and understanding the compound's interaction with biological systems at a molecular and cellular level.

Enzyme Inhibition Studies

Enzyme inhibition assays are a cornerstone of drug discovery, as enzymes are frequent targets for therapeutic intervention. For a compound like this compound, a primary step would be to screen it against a panel of relevant enzymes. The selection of these enzymes would typically be guided by the structural similarity of the indazole core to known inhibitors of certain enzyme classes, such as kinases or dehydrogenases.

The process involves measuring the rate of an enzymatic reaction in the presence and absence of the test compound. A reduction in the reaction rate indicates inhibition. Key parameters determined from these studies include the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). While a wide range of indazole derivatives have been shown to possess enzyme-inhibiting properties, specific data for this compound is not publicly available.

Receptor Binding Assays and Ligand Affinity Determination

To determine if this compound interacts with specific receptors, receptor binding assays would be employed. These assays measure the affinity of a ligand (the test compound) for a receptor. Typically, a radiolabeled or fluorescently tagged ligand with known affinity for the receptor is used. The assay then measures the ability of the test compound to displace the labeled ligand from the receptor.

Commonly used techniques include scintillation proximity assays (SPA) and filtration binding assays. biorxiv.orgfrontiersin.org The data from these assays are used to calculate the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), which are measures of the ligand's binding affinity. A lower Kd or Ki value indicates a higher binding affinity. Such studies are crucial for understanding the potential pharmacological targets of the compound series.

Cellular Functional Assays (e.g., investigation of cellular proliferation modulation, apoptosis induction in cell lines)

Following initial molecular-level assays, the effects of this compound would be investigated in cellular models. These assays provide insights into the compound's functional effects within a biological context.

Cellular Proliferation Modulation: To assess the anti-proliferative potential, various cancer cell lines would be treated with increasing concentrations of the compound. The effect on cell growth can be measured using assays such as the MTT or SRB assay, which quantify cell viability. A dose-dependent inhibition of cell proliferation would suggest potential anti-cancer activity. While some indazole derivatives have demonstrated anti-proliferative effects, specific data for the iodo-substituted tetrahydroindazolone is not available.

Apoptosis Induction: If a compound inhibits cell proliferation, it is important to determine if this is due to cell cycle arrest or the induction of programmed cell death (apoptosis). This can be investigated using techniques like flow cytometry with annexin (B1180172) V/propidium iodide staining, or by measuring the activity of caspases, which are key enzymes in the apoptotic pathway.

Elucidation of Molecular Targets and Associated Signaling Pathways

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and for further drug development.

Target Identification Methodologies (e.g., chemical proteomics, genetic screens)

Chemical Proteomics: This powerful technique aims to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. One common approach involves synthesizing a derivative of the compound of interest, such as this compound, with a reactive group or an affinity tag (like biotin). This "probe" can then be used to capture its interacting proteins, which are subsequently identified by mass spectrometry.

Genetic Screens: Genetic approaches, such as genome-wide RNA interference (RNAi) or CRISPR-Cas9 screens, can also be used to identify molecular targets. These screens can identify genes whose knockdown or knockout confers resistance or sensitivity to the compound, thereby pointing to the target protein or pathway.

Investigation of Intracellular Signaling Cascades

Once a potential molecular target is identified, the next step is to investigate how the interaction of this compound with this target affects downstream intracellular signaling pathways. This is often accomplished using techniques like Western blotting to measure changes in the phosphorylation status or expression levels of key signaling proteins. For example, if the compound targets a specific kinase, researchers would examine the phosphorylation of known substrates of that kinase. Understanding these signaling cascades provides a more complete picture of the compound's mechanism of action at a systems level.

In Vivo Pharmacological Responses in Research Animal Models (excluding human efficacy or safety data)

Following a comprehensive search of scientific literature, no specific in vivo pharmacological data for the compound "this compound" was found. The subsequent sections on proof-of-concept studies and dose-response characterization in animal models, therefore, cannot be populated with the requested detailed research findings and data tables.

Proof-of-Concept Studies in Animal Disease Models (e.g., inflammation, nociception in animals)

No publicly available studies were identified that investigated the efficacy of this compound in animal models of inflammation, nociception, or any other disease state.

Dose-Response Characterization in Animal Studies

There are no available data from in vivo animal studies to characterize the dose-response relationship of this compound.

Computational and Theoretical Studies on 3 Iodo 1,5,6,7 Tetrahydroindazol 4 One and Analogues

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed to understand and predict the interaction between a ligand and its protein target. For the indazolone scaffold and its analogues, docking studies have been crucial in elucidating binding modes and identifying key interactions that drive biological activity.

Research on various indazolone derivatives has shown that their binding affinity is often governed by a combination of hydrogen bonds, hydrophobic interactions, and other electrostatic forces. For instance, in studies involving kinase inhibitors, the nitrogen atoms within the core indazolone structure frequently act as hydrogen bond acceptors or donors with amino acid residues in the ATP-binding pocket, such as methionine, glutamine, and threonine. nih.gov The substituent at the 3-position, such as the iodine atom in 3-Iodo-1,5,6,7-tetrahydroindazol-4-one, can significantly influence binding affinity and selectivity through steric and electronic effects, potentially forming halogen bonds or engaging in hydrophobic interactions.

Docking studies on related heterocyclic systems have successfully predicted binding affinities (often expressed as a docking score or binding energy in kcal/mol) and have been validated by subsequent experimental assays. nih.govresearchgate.net These computational models reveal that specific substitutions on the core ring structure can orient the molecule to achieve optimal interactions with key residues, thereby enhancing potency. researchgate.net For example, analyses have shown that interactions with residues like Arginine (Arg) and Lysine (Lys) can be critical for stabilization within the active site. ajol.info

| Analogue Class | Protein Target | Key Interacting Residues | Primary Interaction Types | Reported Binding Affinity Range (kcal/mol) |

|---|---|---|---|---|

| Indole-imidazolones | Mcl-1 / COX-2 | Not Specified | Strong and stable binding | Not Specified |

| 2,5-disubstituted 1,3,4-oxadiazoles | EGFR Tyrosine Kinase | Gln767, Met769, Thr766 | Hydrogen Bonding | -6.26 to -7.89 |

| Indazole-3-carboxamides | CRAC Channel | Not Specified | Critical for inhibition | Not Specified |

| Triazole Derivatives | CYP51 | Not Specified | Hydrophobic Interactions | Not Specified |

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein complexes over time, offering insights that static docking models cannot. By simulating the movements of atoms and molecules, MD can assess the stability of a docked pose, reveal important conformational changes in both the ligand and the protein, and calculate binding free energies more accurately.

For inhibitors based on scaffolds similar to indazolone, MD simulations have been used to confirm the stability of binding modes predicted by docking. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation. A stable RMSD value over time suggests that the ligand remains securely bound in its initial pose. Conversely, large fluctuations can indicate an unstable interaction.

Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and highlight flexible regions of the protein, such as loops, that may be influenced by ligand binding. frontiersin.org Analysis of Root Mean Square Fluctuation (RMSF) can pinpoint specific residues that become more or less rigid upon ligand binding, which can be critical for the protein's function and the inhibitor's mechanism of action. frontiersin.org These simulations have shown that for related heterocyclic inhibitors, hydrophobic interactions are often the dominant force driving the binding to their targets. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com The fundamental principle is that the structural properties of a molecule, such as its size, shape, lipophilicity, and electronic characteristics, determine its activity. nih.gov

For classes of compounds including indazole and indazolone derivatives, QSAR models have been developed to predict their activity as, for example, anti-inflammatory agents or enzyme inhibitors. nih.gov These models are built using a "training set" of compounds with known activities. Molecular descriptors are calculated for each compound, and statistical methods like multiple linear regression or machine learning algorithms are used to build an equation that correlates these descriptors with activity. mdpi.commdpi.comfrontiersin.org

Key descriptors often found to be significant in QSAR models for related heterocyclic systems include:

Lipophilicity (e.g., logP): Affects membrane permeability and binding to hydrophobic pockets. nih.gov

Electronic Descriptors: Describe the electron distribution, which influences electrostatic and hydrogen bonding interactions.

Topological/Steric Descriptors: Relate to the molecule's size, shape, and branching, which are crucial for fitting into a binding site.

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing and saving significant time and resources. frontiersin.org

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Lipophilic | SlogP | Correlates with ability to cross cell membranes and hydrophobic interactions. |

| Electronic | npr1 (Principal Moment of Inertia Ratio) | Relates to molecular shape and symmetry, affecting binding complementarity. |

| Surface Area | vsurf-W2 (Hydrophilic Surface Area) | Influences solubility and interactions with polar residues. |

Quantum Chemical Calculations for Electronic Properties and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are used to investigate the electronic structure and reactivity of molecules from first principles. researchgate.net These calculations can provide valuable information about a molecule's geometry, charge distribution, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential.

For a molecule like this compound, quantum chemical calculations could be used to:

Determine the most stable conformation: By optimizing the molecular geometry, the lowest energy structure can be identified.

Analyze the charge distribution: Understanding the partial charges on each atom helps to predict sites susceptible to nucleophilic or electrophilic attack and to rationalize potential hydrogen bonding interactions.

Calculate the energies of frontier molecular orbitals (HOMO/LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and stability.

Map the Molecular Electrostatic Potential (MEP): The MEP surface visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, highlighting areas likely to engage in electrostatic interactions with a protein target.

Such studies on related heterocyclic systems provide a foundational understanding of their intrinsic chemical properties, which in turn informs the interpretation of their biological activities.

In Silico Prediction of ADME Properties for Research Optimization

Before a compound can become a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. In silico ADME prediction models are used early in the research process to filter out compounds that are likely to fail later due to poor pharmacokinetics. nih.gov These models use a compound's structure to predict various physicochemical and pharmacokinetic parameters.

For this compound and its analogues, computational tools can predict key ADME-related properties. nih.govnih.gov Many of these predictions are based on established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight < 500, a logP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov

| Property | Abbreviation | Description and Importance |

|---|---|---|

| Lipophilicity | logP | The n-octanol/water partition coefficient; influences solubility, absorption, and distribution. nih.gov |

| Aqueous Solubility | logS | Affects absorption and formulation. Poorly soluble compounds often have poor bioavailability. nih.gov |

| Topological Polar Surface Area | TPSA | Sum of surfaces of polar atoms; correlates with membrane permeability and oral absorption. nih.gov |

| Blood-Brain Barrier Permeability | BBB | Predicts whether a compound can cross into the central nervous system. nih.gov |

| Human Intestinal Absorption | HIA | Estimates the percentage of a compound that will be absorbed from the gut. nih.gov |

| Cytochrome P450 Inhibition | CYP Inhibition | Predicts potential for drug-drug interactions, as CYPs are major drug-metabolizing enzymes. |

By evaluating these properties computationally, researchers can prioritize compounds with more drug-like profiles, modify structures to improve ADME characteristics, and reduce the risk of late-stage failures in the drug development pipeline. nih.gov

Perspectives and Future Directions in 3 Iodo 1,5,6,7 Tetrahydroindazol 4 One Research

Potential for Advanced Chemical Biology Probes and Research Tool Compounds

The 3-iodo-1,5,6,7-tetrahydroindazol-4-one scaffold is well-positioned for development into sophisticated chemical biology probes and tool compounds. The indazolone nucleus is a "privileged" structure in medicinal chemistry, known to interact with a wide array of biological targets. nih.govnih.gov The true potential, however, lies in the strategic placement of the iodine atom.

This iodo-substituent serves as a versatile chemical handle, enabling a variety of subsequent chemical modifications. It can be readily functionalized through well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the precise and systematic attachment of various functional groups, including:

Fluorophores: For creating fluorescent probes to visualize biological processes and targets within cells. researchgate.net

Biotin or other affinity tags: For use in affinity purification or pull-down experiments to identify protein binding partners.

Photo-crosslinkers: To covalently label and identify direct biological targets in complex biological systems.

The development of such tools from the this compound core would provide invaluable assets for interrogating biological pathways and validating novel drug targets. The rapid and efficient access to indazolone architectures through modern synthetic methods further enhances its utility in diversity-oriented synthesis for creating libraries of potential probe compounds. nih.gov

Exploration of Novel Biological Target Classes and Therapeutic Areas

While the broader class of indazole derivatives is known for a wide spectrum of pharmacological activities—including anti-inflammatory, antitumor, and anti-HIV properties—the specific biological targets for the this compound scaffold are just beginning to be explored. nih.gov

A significant breakthrough has been the identification of the 1,5,6,7-tetrahydro-4H-indazol-4-one core as a potent inhibitor of human neutrophil elastase (HNE). nih.gov HNE is a serine protease implicated in a variety of inflammatory diseases, particularly those affecting the respiratory system. Derivatives of this scaffold have demonstrated HNE inhibitory activity with Ki values in the low nanomolar range (6–35 nM). nih.gov This finding firmly establishes HNE as a key target class and suggests potential therapeutic applications in conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.

Future research should expand beyond HNE to explore other potential target classes. Given the activities of related indazole compounds, promising areas for investigation include:

Protein Kinases: Many indazole-based molecules are known kinase inhibitors, such as Pazopanib. nih.gov Screening the this compound scaffold against kinase panels, such as extracellular signal-regulated kinases (ERK1/2), could uncover new opportunities in oncology. nih.gov

Other Proteases: Evaluating the selectivity of these compounds against other proteases like trypsin, chymotrypsin, and urokinase is a logical next step to define their specificity and potential off-target effects. nih.gov

G-quadruplexes: Indazole scaffolds have been utilized to create fluorescent probes targeting G-quadruplex DNA structures, which are implicated in cancer, suggesting another potential avenue for exploration. researchgate.net

Integration with Emerging Synthetic Methodologies and Automation

The advancement of research on this compound and its derivatives is closely tied to the adoption of modern synthetic technologies. Traditional methods for synthesizing indazolone skeletons often require harsh conditions, such as high temperatures or strong bases. nih.gov However, emerging methodologies offer milder, more efficient, and automatable alternatives.

Photochemical Synthesis: Recent reports highlight photochemical cyclization as a rapid and efficient method for producing 2-N-substituted indazolones at room temperature. nih.govresearchgate.net These light-mediated reactions are often compatible with halide substituents, making them ideal for the synthesis of iodo-containing scaffolds. nih.gov The use of UV light to generate reactive o-nitroso intermediates provides a catalyst-free pathway to the desired heterocyclic core. organic-chemistry.org

Flow Chemistry: The synthesis of key intermediates can be streamlined using continuous flow processes. researchgate.net Flow chemistry offers precise control over reaction parameters, improved safety, and the potential for high-throughput synthesis, making it highly suitable for generating libraries of this compound analogs for screening campaigns.

Integrating these advanced synthetic methods with laboratory automation and robotic platforms will accelerate the drug discovery cycle. It enables the rapid creation of diverse compound libraries, facilitating extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

Development of Targeted Conjugates for Research Applications (e.g., PROTACs, imaging agents)

The this compound scaffold is an ideal starting point for the development of sophisticated targeted conjugates. The iodo group provides a specific site for chemical ligation, allowing the indazolone core to be linked to other functional molecules without altering the core structure that may be responsible for target engagement.

PROTACs (Proteolysis-Targeting Chimeras): PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a "warhead" that binds the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. Given that the tetrahydroindazolone core is a potent HNE inhibitor, it could serve as a warhead for an HNE-targeting PROTAC. nih.gov The 3-iodo position is the logical point for attaching a linker connected to an E3 ligase ligand, providing a clear strategy for developing a novel class of HNE-degrading therapeutics.

Imaging Agents: The scaffold can be readily converted into imaging agents for diagnostics and research. This can be achieved in two primary ways:

Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) to create radiotracers for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging.

Fluorophore Conjugation: The iodo group can be functionalized via cross-coupling to attach a fluorescent dye. researchgate.net This would yield fluorescent probes for use in cellular imaging, flow cytometry, and high-content screening to study the distribution and dynamics of the target protein (e.g., HNE) in biological systems.

Identification of Unexplored Research Gaps and Opportunities for Academic Inquiry

Despite its considerable potential, the field of this compound research is still in its infancy, presenting numerous opportunities for academic and industrial investigation. Key research gaps are summarized in the table below.

| Research Gap | Opportunity for Academic Inquiry |

| Target Selectivity | Conduct comprehensive screening of lead compounds against a panel of related and unrelated proteases (e.g., chymotrypsin, trypsin, urokinase) to establish a detailed selectivity profile for HNE inhibitors. nih.gov |

| Tautomer/Isomer Characterization | The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold exists as two distinct N1 and N2 isomers, which can be challenging to separate and characterize. nih.gov A systematic study to understand the factors controlling the isomer ratio and to evaluate the distinct biological activity of each isomer is needed. |

| Expanded Target Identification | Initiate large-scale screening campaigns (e.g., against kinase panels, receptor panels) to identify novel biological targets for this scaffold beyond proteases, leveraging its privileged structure. nih.gov |

| Systematic SAR Studies | Perform diversity-oriented synthesis by leveraging the 3-iodo position to create a library of analogs. This will allow for a thorough investigation of the structure-activity relationship (SAR) to optimize potency and other ADME properties. |

| Proof-of-Concept for Conjugates | Synthesize and test the first PROTACs and imaging agents based on the this compound scaffold. This includes demonstrating targeted protein degradation (for PROTACs) and successful imaging in cellular or animal models. |

| Biophysical Characterization | Utilize techniques like X-ray crystallography or cryo-EM to solve the structure of the compound bound to its target (e.g., HNE). The heavy iodine atom can aid in solving the phase problem in crystallography. |

Addressing these research gaps will not only deepen the fundamental understanding of this chemical scaffold but also pave the way for its translation into valuable research tools and potential therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-Iodo-1,5,6,7-tetrahydroindazol-4-one with high purity?

- The compound can be synthesized via cyclization reactions of substituted cyclohexanedione derivatives with hydrazines or amines. Key steps include using dimethylaminomethylene-1,3-cyclohexanedione intermediates and optimizing reaction conditions (e.g., solvent systems like DCM or THF, catalysts, and temperature control). Purification via column chromatography with gradients of EtOAc/hexane or DCM/MeOH is critical for isolating high-purity products .

- Structural confirmation relies on H NMR, C NMR, and HRMS analyses to verify iodine incorporation and ring saturation .

Q. How can researchers validate the molecular structure of this compound?

- Use H NMR to identify protons in the tetrahydroindazole ring and confirm iodine substitution via characteristic deshielding effects. C NMR helps assign carbonyl (C4) and iodinated positions. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHINO) .

Q. What analytical methods are suitable for assessing the compound’s solubility and stability?

- Solubility can be measured using UV-Vis spectroscopy in phosphate-buffered saline (pH 7.4) with a Prima HT System. Stability studies employ HPLC to monitor degradation under varying pH, temperature, and light conditions .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- The iodine atom at position 3 enables Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalizing the indazole core. Optimize palladium catalysts (e.g., Pd(PPh)) and ligands (XPhos) in THF/toluene mixtures to achieve regioselective aryl or alkyl substitutions .

Q. What strategies mitigate contradictions in biological activity data between in vitro and in vivo models?

- Discrepancies may arise from differences in metabolic stability or solubility. Address this by:

- Modifying the tetrahydroindazole scaffold with hydrophilic groups (e.g., hydroxyls or amines) to improve bioavailability .

- Conducting parallel assays in physiologically relevant media (e.g., serum-containing buffers) to better mimic in vivo conditions .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target binding?

- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like dihydroorotate dehydrogenase (DHODH). Focus on optimizing hydrogen bonding with the iodinated region and hydrophobic contacts with the tetrahydroindazole ring .

Q. What methodologies resolve regioselectivity challenges in synthesizing iodinated indazole analogs?

- Use directing groups (e.g., methylthio or amino) to control iodine placement during electrophilic iodination. For example, N-[2-(methylthio)phenyl]propiolamide precursors undergo iodocyclization to yield 3-iodo derivatives selectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.